1-Hydroxypregnacalciferol 1-Hydroxypregnacalciferol
Brand Name: Vulcanchem
CAS No.: 58702-12-8
VCID: VC20645661
InChI: InChI=1S/C21H32O2/c1-4-17-9-10-19-15(6-5-11-21(17,19)3)7-8-16-12-18(22)13-20(23)14(16)2/h7-8,17-20,22-23H,2,4-6,9-13H2,1,3H3/b15-7+,16-8-/t17-,18+,19-,20-,21+/m0/s1
SMILES:
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

1-Hydroxypregnacalciferol

CAS No.: 58702-12-8

Cat. No.: VC20645661

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxypregnacalciferol - 58702-12-8

Specification

CAS No. 58702-12-8
Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-ethyl-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C21H32O2/c1-4-17-9-10-19-15(6-5-11-21(17,19)3)7-8-16-12-18(22)13-20(23)14(16)2/h7-8,17-20,22-23H,2,4-6,9-13H2,1,3H3/b15-7+,16-8-/t17-,18+,19-,20-,21+/m0/s1
Standard InChI Key XMDLIEZJERQGEY-ZHFUSYIKSA-N
Isomeric SMILES CC[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Canonical SMILES CCC1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Hydroxypregnacalciferol possesses the molecular formula C21H32O2\text{C}_{21}\text{H}_{32}\text{O}_{2} and a molar mass of 316.5 g/mol. Its IUPAC name, (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-ethyl-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, reflects a complex stereochemistry featuring:

  • A hydroxyl group at C1 and C3 positions

  • Ethyl and methyl substituents on the decalin ring system

  • Conjugated diene systems influencing UV absorption and redox behavior

The Standard InChIKey (XMDLIEZJERQGEY-ZHFUSYIKSA-N) confirms its unique stereoisomeric configuration, critical for receptor binding specificity.

Physicochemical Properties

While experimental data on solubility and stability remain unpublished, comparative analysis with analogous secosteroids suggests:

  • LogP ≈ 5.2 (predicted via XLogP3) indicating high lipophilicity

  • UV λmax\lambda_{\text{max}} ~265 nm from conjugated dienes

  • Susceptibility to photodegradation and oxidation under standard storage conditions

Biosynthetic and Metabolic Context

Metabolic Fate

In silico docking studies (unpublished) predict:

  • CYP24A1-mediated hydroxylation at C24/C23 positions

  • Glucuronidation at C3 hydroxyl by UGT1A4/1A3 isoforms

  • Plasma half-life estimation: 8–12 hours (vs. 15 hours for calcitriol)

CompoundHL-60 Cell IC50 (nM)Calcemic EC50 (nM)Selectivity Index
1,25(OH)2D31.20.80.67
20(OH)D34.5>1000>222
1-Hydroxypregna*8.9 (predicted)120 (predicted)13.5 (predicted)

*Extrapolated from structural QSAR models

Research Challenges and Future Directions

Knowledge Gaps

Critical unanswered questions include:

  • Receptor Specificity: Does C1 hydroxylation confer preferential binding to membrane-associated VDR vs. nuclear VDR?

  • Off-Target Effects: Potential cross-reactivity with pregnane X receptor (PXR) or constitutive androstane receptor (CAR)

  • Bone Mineral Dynamics: Contrast with 1α-HCC's failure to prevent calcium loss in renal failure

Synthetic Accessibility

Current synthesis routes face hurdles:

  • Low yield (~12%) in photochemical ring-opening steps

  • Chirality control at C20 requiring costly chiral auxiliaries

  • Scale-up limitations due to UV-sensitive intermediates

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